molecular formula C21H14FN3O2 B12337300 1-(4-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide

1-(4-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide

Cat. No.: B12337300
M. Wt: 359.4 g/mol
InChI Key: DQULTJAUCUDJJA-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide is an organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a fluorobenzoyl group attached to the indazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with N-phenylindazole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

1-(4-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluorobenzoyl)-N-phenyl-1H-indazole-3-carboxamide stands out due to its unique indazole core structure combined with the fluorobenzoyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C21H14FN3O2

Molecular Weight

359.4 g/mol

IUPAC Name

1-(4-fluorobenzoyl)-N-phenylindazole-3-carboxamide

InChI

InChI=1S/C21H14FN3O2/c22-15-12-10-14(11-13-15)21(27)25-18-9-5-4-8-17(18)19(24-25)20(26)23-16-6-2-1-3-7-16/h1-13H,(H,23,26)

InChI Key

DQULTJAUCUDJJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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